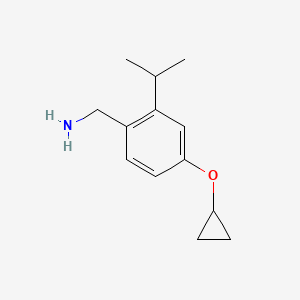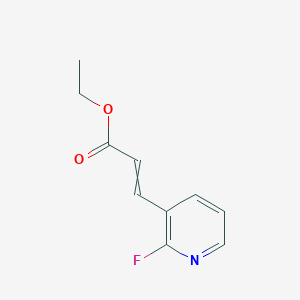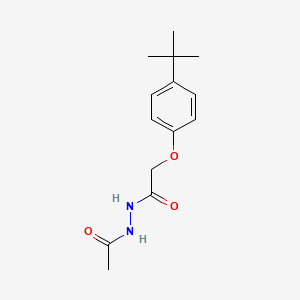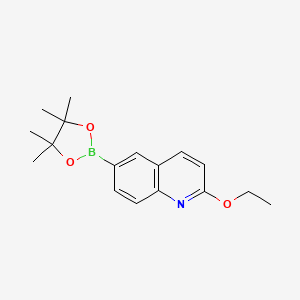
(4-Cyclopropoxy-2-isopropylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropoxy-2-isopropylphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-isopropylphenyl)methanamine typically involves multiple steps. One common method starts with the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate undergoes treatment with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropoxy-2-isopropylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, secondary or tertiary amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropoxy-2-isopropylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (4-Cyclopropoxy-2-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Isopropylphenyl)methanamine: Similar in structure but lacks the cyclopropoxy group.
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine: Similar but has an additional isopropoxy group.
Uniqueness
(4-Cyclopropoxy-2-isopropylphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(4-cyclopropyloxy-2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6,8,14H2,1-2H3 |
InChI-Schlüssel |
QBGLXIYRKVMTBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,3R,4R,7S)-3-Bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonic acid](/img/structure/B14803002.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14803003.png)

![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803011.png)
![1-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14803015.png)

![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(acetylmethylamino)phenyl]-7-phenyl-](/img/structure/B14803028.png)
![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)

![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
